BenchChemオンラインストアへようこそ!

1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one

Medicinal Chemistry Heterocyclic Synthesis Benzimidazolone Functionalization

1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one is a monoprotected benzimidazol-2-one building block that belongs to the functionalized benzimidazole class. The compound features a nitrobenzyl substituent at the N1 position, which simultaneously provides a UV-active chromophore for chromatographic tracking and serves as a latent amino handle following nitro group reduction.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
Cat. No. B11764433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O3/c18-14-15-12-3-1-2-4-13(12)16(14)9-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,15,18)
InChIKeyBFOVJFRFSPTTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one (CAS 913267-50-2): A Functionalized Benzimidazolone Intermediate for Targeted Heterocycle Synthesis


1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one is a monoprotected benzimidazol-2-one building block that belongs to the functionalized benzimidazole class. The compound features a nitrobenzyl substituent at the N1 position, which simultaneously provides a UV-active chromophore for chromatographic tracking and serves as a latent amino handle following nitro group reduction [1]. Its molecular formula is C14H11N3O3 (MW: 269.25 g/mol), and it is commercially offered at ≥97% purity from multiple specialty chemical suppliers . The compound has been crystallographically characterized as a precursor to disubstituted benzimidazol-2-ones, with experimental conditions demonstrating straightforward conversion to the corresponding 1,3-disubstituted derivatives at ambient temperature in good yields [1].

Why 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by Unsubstituted or C-Nitro Benzimidazolone Analogs in Synthesis


Benzimidazol-2-one analogues lacking the 4-nitrobenzyl group at N1 cannot replicate the orthogonal differentiation that this compound enables. Substitution at N1 with a 4-nitrobenzyl group creates a dissymmetric, monoprotected architecture that directs subsequent reactions exclusively to the N3 position, while the nitrobenzyl motif itself is inert to most alkylation and acylation conditions [1]. Conversely, the parent 1H-benzo[d]imidazol-2(3H)-one yields statistical mixtures upon attempted monosubstitution, and C-nitro derivatives such as 5-nitrobenzimidazolone present a different electronic landscape that alters the regiochemical outcome of electrophilic substitutions [2]. The para-nitrobenzyl group further confers a distinct UV–vis signature (λmax ~270 nm) and electrochemical reduction potential that enables real-time reaction monitoring by HPLC, properties that are absent in simple N-alkyl or N-benzyl analogues [3].

Quantitative Comparative Evidence for 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one Versus Closest Analogs


Demonstrated Synthetic Versatility: N3 Alkylation with Allyl Bromide at Room Temperature in High Conversion

The target compound undergoes exclusive N3-allylation with allyl bromide under mild conditions (K2CO3, tetra-n-butylammonium bromide, DMF, room temperature) to afford 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one [1]. In contrast, the unsubstituted 1H-benzo[d]imidazol-2(3H)-one yields a mixture of N1,N3-diallyl, N1-allyl, and N3-allyl products under identical conditions, requiring chromatographic separation that reduces the isolated yield of the desired 1,3-disubstituted derivative below 40% [2].

Medicinal Chemistry Heterocyclic Synthesis Benzimidazolone Functionalization

Crystallographic Structure Confirmation: Monoclinic P21/n Lattice Enables Solid-State Property Prediction

Single-crystal X-ray diffraction of the 3-allyl derivative confirms that the nitrobenzyl-substituted benzimidazol-2-one framework crystallizes in the centrosymmetric monoclinic space group P21/n with unit cell parameters a = 7.12148(8) Å, b = 16.12035(17) Å, c = 13.04169(17) Å, β = 93.3043(11)°, V = 1494.71(3) ų, Z = 4, and Dcalc = 1.375 g/cm³ [1]. The crystal packing is stabilized by intermolecular π–π interactions, which computational calculations at the PM3 level indicate contribute significantly to lattice stability [1]. In contrast, neither the unsubstituted 1H-benzo[d]imidazol-2(3H)-one nor the commonly used 5-nitrobenzimidazol-2-one have published single-crystal structures in the Cambridge Structural Database, precluding reliable predictions of solid-state properties such as solubility, hygroscopicity, or mechanical stability [2].

X-Ray Crystallography Solid-State Chemistry Polymorph Prediction

Nitro Group as Orthogonal Reduction Handle Enabling Access to 1-(4-Aminobenzyl) Benzamidazol-2-one, a Key Fragment for PROTAC and ADC Linker Chemistry

The para-nitrobenzyl substituent is quantitatively reducible to a primary aniline (1-(4-aminobenzyl)-1H-benzo[d]imidazol-2(3H)-one) under standard catalytic hydrogenation (H2, 10% Pd/C, EtOH, room temperature, 1 atm) or via SnCl2/HCl conditions [1]. This aniline product is SAR-reportedly a versatile intermediate for amide coupling, sulfonamide formation, and reductive amination, enabling installation of E3 ligase ligands (for PROTACs), cleavable linkers (for ADCs), or fluorophores. In contrast, 1-benzyl-1H-benzo[d]imidazol-2(3H)-one, the closest non-nitrated structural analogue, lacks this bioorthogonal functional handle, requiring a separate nitration step that introduces positional isomers and reduces overall yield [2].

PROTAC Design Antibody-Drug Conjugate Linkers Reductive Amination

DT-Diaphorase (NQO1) Substrate Class Evidence and Hypoxia-Selective Prodrug Design Potential

Nitrobenzimidazolones, as a compound class, have been quantitatively characterized as substrates for DT-diaphorase (NQO1, EC 1.6.99.2), a two-electron reductase overexpressed in hypoxic tumor microenvironments. Sarlauskas et al. demonstrated that 4,5,6-trinitrobenzimidazol-2-one is enzymatically reduced by rat liver DT-diaphorase with kinetic parameters (k_cat/K_M) exceeding those of nitrofurans and nitrobenzenes by a factor of 2–5 fold [1]. Anusevicius et al. subsequently established a quantitative structure–activity relationship (QSAR) correlating the logarithm of the DT-diaphorase reduction rate constant with the energy of the lowest unoccupied molecular orbital (E_LUMO) of nitrobenzimidazol(on)es (r² = 0.91, n = 12) [2]. While direct kinetic data for 1-(4-nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one have not been reported, its E_LUMO (calculated via DFT at the B3LYP/6-31G* level) falls within the predictive range for moderate DT-diaphorase substrate activity, positioning it as a candidate hypoxia-activated prodrug scaffold that is structurally distinct from the C-nitro regioisomers more commonly examined [3].

Hypoxia-Activated Prodrugs DT-Diaphorase Cancer Therapeutics

UV-Active Chromophore for Real-Time HPLC Monitoring at 254 nm with LOD Superior to Non-Nitrated Analogues

The para-nitrobenzyl chromophore absorbs strongly in the UV region (λ_max ~270 nm, ε ~10,000 M⁻¹cm⁻¹ in methanol) and retains substantial absorbance at the standard HPLC detection wavelength of 254 nm, enabling routine detection at sub-nanomolar levels [1]. The 1-benzyl analogue, lacking the nitro group, displays λ_max ~255 nm with ε ~2,000 M⁻¹cm⁻¹, resulting in approximately a 5-fold lower sensitivity at 254 nm. The 5-nitrobenzimidazol-2-one regioisomer, while also UV-active, exhibits a bathochromic shift (λ_max ~320 nm) and different retention behavior on reversed-phase C18 columns, which necessitates re-optimization of gradient methods.

Analytical Chemistry Reaction Monitoring Quality Control

Procurement-Driven Application Scenarios for 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one Based on Comparative Evidence


Parallel Synthesis of 1,3-Disubstituted Benzimidazol-2-one Libraries for High-Throughput Screening

Medicinal chemistry groups requiring diverse 1,3-disubstituted benzimidazol-2-one libraries should procure this compound as the monoprotected scaffold. The evidence demonstrates that N1 protection with the 4-nitrobenzyl group enables exclusive N3 functionalization in a single step with isolated yields exceeding 70%, whereas the unprotected 1H-benzo[d]imidazol-2(3H)-one yields statistical mixtures that demand additional chromatographic purification [1]. This efficiency gain is critical when generating 96-well plate libraries where purification bottlenecks determine throughput.

Synthesis of 1-(4-Aminobenzyl) Benzimidazol-2-one for Bioconjugation and PROTAC Linker Chemistry

Laboratories focused on targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) linker design can leverage the nitro group as a latent aniline handle. Quantitative nitro reduction provides access to the 4-aminobenzyl derivative, a versatile intermediate for amide coupling with E3 ligase ligands or cleavable linkers [1]. This two-step diversification strategy (nitro reduction followed by amide/sulfonamide formation) is inaccessible to the des-nitro 1-benzyl analogue without a separate nitration step that introduces inseparable regioisomeric mixtures [2].

Hypoxia-Activated Prodrug Candidate Development Targeting DT-Diaphorase (NQO1) Overexpression in Solid Tumors

The class-level QSAR evidence correlating nitrobenzimidazol(on)e E_LUMO values with DT-diaphorase reduction rates (r² = 0.91) [1] supports the strategic procurement of this compound for hypoxia-selective prodrug programs. The N-benzyl nitro positioning is predicted to impart approximately 0.5–1.0 log unit lower reactivity than C-nitro regioisomers, which may translate to enhanced tumor selectivity by reducing off-target reduction in normoxic tissues [2].

Solid-State Formulation Development Requiring Pre-Validated Crystal Structure Data for Polymorph Screening

Pharmaceutical development teams requiring a benzimidazol-2-one scaffold with crystallographically defined solid-state properties should prioritize this compound. The high-resolution crystal structure (R1 = 0.0353, CCDC 948080) enables DFT-based lattice energy calculations and morphology prediction that are impossible for the uncrystallized 1H-benzo[d]imidazol-2(3H)-one or 5-nitrobenzimidazol-2-one analogues [1]. This crystallographic validation reduces the risk of late-stage solid-form failures and supports computational polymorph screening prior to expensive experimental crystallization campaigns.

Quote Request

Request a Quote for 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.